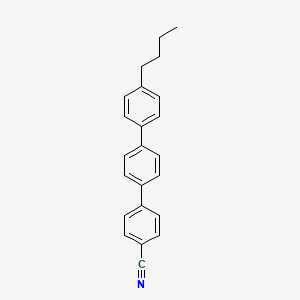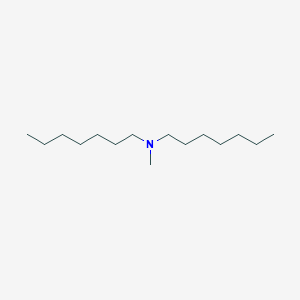![molecular formula C10H12N4O3 B8006411 4-[2-(2-hydroxyethyl)-2H-tetrazol-5-yl]-2-methoxyphenol](/img/structure/B8006411.png)
4-[2-(2-hydroxyethyl)-2H-tetrazol-5-yl]-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-hydroxyethyl)-2H-tetrazol-5-yl]-2-methoxyphenol is a complex organic compound characterized by the presence of a tetrazole ring, a hydroxyethyl group, and a methoxyphenol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-hydroxyethyl)-2H-tetrazol-5-yl]-2-methoxyphenol typically involves the formation of the tetrazole ring followed by the introduction of the hydroxyethyl and methoxyphenol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methoxyphenol with 2-bromoethanol in the presence of a base can yield the hydroxyethyl derivative, which can then be reacted with sodium azide to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
4-[2-(2-hydroxyethyl)-2H-tetrazol-5-yl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to modify the tetrazole ring or the phenolic group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield 4-[2-(2-formylethyl)-2H-tetrazol-5-yl]-2-methoxyphenol.
科学的研究の応用
4-[2-(2-hydroxyethyl)-2H-tetrazol-5-yl]-2-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development.
Medicine: It may be explored for its therapeutic properties, particularly in targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism by which 4-[2-(2-hydroxyethyl)-2H-tetrazol-5-yl]-2-methoxyphenol exerts its effects involves interactions with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The hydroxyethyl and methoxyphenol groups can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-[2-(2-hydroxyethyl)-2H-1,2,3,4-tetrazol-5-yl]-2-methoxyphenol: Similar in structure but with slight variations in the tetrazole ring.
2-hydroxyethyl methacrylate (HEMA): Shares the hydroxyethyl group but differs in the overall structure and applications.
Uniqueness
4-[2-(2-hydroxyethyl)-2H-tetrazol-5-yl]-2-methoxyphenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties
特性
IUPAC Name |
4-[2-(2-hydroxyethyl)tetrazol-5-yl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-17-9-6-7(2-3-8(9)16)10-11-13-14(12-10)4-5-15/h2-3,6,15-16H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZMILZRGATGCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN(N=N2)CCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-amino-5-ethyl-N-propyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B8006346.png)









![1,3,4,8,12-pentazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-5-amine](/img/structure/B8006421.png)

![[5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B8006443.png)
